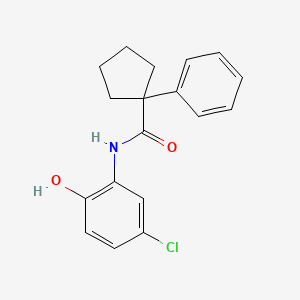

N-(5-chloro-2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the cyclopentane ring, followed by the introduction of the phenyl and carboxamide groups. The 5-chloro-2-hydroxyphenyl group could be introduced via a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The cyclopentane ring would provide some rigidity to the structure, while the phenyl rings could participate in pi-pi stacking interactions. The carboxamide group could form hydrogen bonds with other molecules .Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions. The carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine. The phenyl rings could undergo electrophilic aromatic substitution reactions, and the chlorine atom could be replaced by other groups via nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, given its complex structure. The presence of polar groups like the carboxamide and the hydroxyl group would make it somewhat polar, so it might have some solubility in polar solvents like water .Scientific Research Applications

Inhibition of the Fat Mass and Obesity-Associated Protein (FTO)

N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclopentanecarboxamide (N-CDPCB, 1a) has been identified as an inhibitor of the fat mass and obesity-associated protein (FTO). The crystal structure of human FTO in complex with 1a revealed a novel binding site for FTO inhibitors, suggesting potential therapeutic targets for treating obesity or obesity-associated diseases (Wu He et al., 2015).

Synthesis and Characterization for Antimicrobial Activity

A series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized, with one compound, in particular, showing promise due to its crystal structure and potential for further development in antimicrobial applications (Cemal Koray Özer et al., 2009).

Antibacterial and Antifungal Agents

Compounds featuring the structural motif of N-(5-chloro-2-hydroxyphenyl)-1-phenylcyclopentanecarboxamide have been explored for their antibacterial and antifungal properties. Notably, derivatives synthesized for this purpose showed in vitro activity against a range of pathogenic microorganisms, underscoring their potential as antimicrobial agents (N. Desai et al., 2011).

Mechanism of Action

Mode of Action

The presence of a chloro group and a hydroxyphenyl group in its structure suggests that it may interact with its targets through hydrogen bonding and other non-covalent interactions . These interactions could potentially alter the conformation or activity of the target, leading to changes in cellular processes .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to identify the exact biochemical pathways it affects. Based on its structural features, it could potentially interfere with pathways involving proteins or enzymes that interact with chloro or hydroxyphenyl groups .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be investigated to understand its bioavailability and potential as a therapeutic agent .

Action Environment

The action of “N-(5-chloro-2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide” could be influenced by various environmental factors. For instance, pH and temperature could affect the compound’s stability and its interactions with targets . Additionally, the presence of other molecules could potentially affect its activity through competitive or noncompetitive interactions .

Safety and Hazards

properties

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2/c19-14-8-9-16(21)15(12-14)20-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12,21H,4-5,10-11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQOZVAIWFBJEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-methoxyethyl)-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2878215.png)

![N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2878216.png)

![Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate](/img/structure/B2878217.png)

![(2E)-N-({4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2878218.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(m-tolyl)methanone](/img/structure/B2878220.png)

![7-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2878232.png)

![3,5-dimethyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2878236.png)

![Oxolan-3-yl-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2878237.png)